molecular formula C10H14N4O B6159119 4-(6-aminopyridin-3-yl)-1-methylpiperazin-2-one CAS No. 868254-41-5

4-(6-aminopyridin-3-yl)-1-methylpiperazin-2-one

Cat. No.: B6159119
CAS No.: 868254-41-5
M. Wt: 206.2
InChI Key:
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Description

4-(6-aminopyridin-3-yl)-1-methylpiperazin-2-one: . This compound features a pyridine ring substituted with an amino group and a methylpiperazin-2-one moiety, making it a versatile intermediate for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-aminopyridin-3-yl)-1-methylpiperazin-2-one typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method is the reductive amination of 6-aminopyridine-3-carbaldehyde with methylpiperazine-2-one in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis. Continuous flow reactors and automated systems are often employed to maintain consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(6-aminopyridin-3-yl)-1-methylpiperazin-2-one: can undergo various chemical reactions, including:

  • Oxidation: : Converting the amino group to a nitro group.

  • Reduction: : Reducing nitro groups to amino groups.

  • Substitution: : Replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents like tin chloride and iron powder are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Production of amino derivatives.

  • Substitution: : Generation of various substituted pyridine and piperazine derivatives.

Scientific Research Applications

4-(6-aminopyridin-3-yl)-1-methylpiperazin-2-one: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(6-aminopyridin-3-yl)-1-methylpiperazin-2-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

4-(6-aminopyridin-3-yl)-1-methylpiperazin-2-one: is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

  • 6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate

  • 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

These compounds share the pyridine and piperazine motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

CAS No.

868254-41-5

Molecular Formula

C10H14N4O

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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